1-Phenyl-3-methyl-4-(4-nitrobenzylidene)-2-pyrazoline-5-one
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Overview
Description
1-Phenyl-3-methyl-4-(4-nitrobenzylidene)-2-pyrazoline-5-one is a heterocyclic compound that belongs to the pyrazoline family This compound is characterized by its unique structure, which includes a pyrazoline ring substituted with phenyl, methyl, and nitrobenzylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-methyl-4-(4-nitrobenzylidene)-2-pyrazoline-5-one typically involves the condensation of 4-nitrobenzaldehyde with 1-phenyl-3-methyl-2-pyrazoline-5-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-methyl-4-(4-nitrobenzylidene)-2-pyrazoline-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and nitrobenzylidene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoline derivatives depending on the reagents used.
Scientific Research Applications
1-Phenyl-3-methyl-4-(4-nitrobenzylidene)-2-pyrazoline-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-methyl-4-(4-nitrobenzylidene)-2-pyrazoline-5-one is primarily based on its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-4-(4-aminobenzylidene)-2-pyrazoline-5-one: Similar structure but with an amino group instead of a nitro group.
1-Phenyl-3-methyl-4-(4-chlorobenzylidene)-2-pyrazoline-5-one: Contains a chlorine atom instead of a nitro group.
1-Phenyl-3-methyl-4-(4-methoxybenzylidene)-2-pyrazoline-5-one: Features a methoxy group in place of the nitro group.
Uniqueness
1-Phenyl-3-methyl-4-(4-nitrobenzylidene)-2-pyrazoline-5-one is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activities.
Properties
IUPAC Name |
(4E)-5-methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-12-16(11-13-7-9-15(10-8-13)20(22)23)17(21)19(18-12)14-5-3-2-4-6-14/h2-11H,1H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHQWNUDYSYGAC-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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